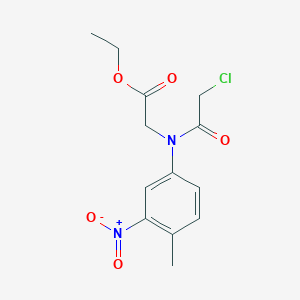
Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate is a useful research compound. Its molecular formula is C13H15ClN2O5 and its molecular weight is 314.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological contexts. The focus will be on its pharmacological properties, particularly in relation to enzyme inhibition and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-methyl-3-nitrophenylglycine in the presence of a base such as triethylamine. The resulting compound can be purified through recrystallization or chromatography methods.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promising results in inhibiting enzymes associated with cholesterol metabolism and glucose regulation.
Table 1: Enzyme Inhibition Activity
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| CETP (Cholesteryl Ester Transfer Protein) | 0.79 ± 0.02 | |
| α-Glucosidase | 0.45 ± 0.01 |
The inhibition of CETP is particularly noteworthy as it is linked to cardiovascular health, suggesting that this compound may have implications in managing dyslipidemia.
Antioxidant Properties
In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. Compounds with antioxidant activity can mitigate oxidative stress, which is implicated in various diseases.
Table 2: Antioxidant Activity Comparison
The results indicate that while the compound exhibits significant antioxidant activity, it is less potent than ascorbic acid, a well-known antioxidant.
Case Study 1: Cardiovascular Health
In a controlled study involving animal models, the administration of this compound resulted in a marked reduction in cholesterol levels and improved lipid profiles. This suggests a potential application in preventing cardiovascular diseases linked to dyslipidemia.
Case Study 2: Diabetes Management
Another study focused on the compound's effects on glucose metabolism. It was found to significantly lower blood sugar levels in diabetic rats, indicating its potential as an antidiabetic agent. Further research is needed to elucidate the mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes like CETP and α-glucosidase, preventing substrate access and subsequent enzymatic reactions.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage to cells and tissues.
Propriétés
IUPAC Name |
ethyl 2-(N-(2-chloroacetyl)-4-methyl-3-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-21-13(18)8-15(12(17)7-14)10-5-4-9(2)11(6-10)16(19)20/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDYMBVDNGOESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1)C)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














